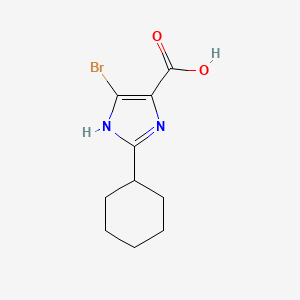

4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom at the 4-position, a cyclohexyl group at the 2-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexylamine derivative with a brominated imidazole precursor in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation or reduction reactions, leading to the formation of different derivatives.

Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium azide or primary amines in the presence of a base like potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Esterification and Amidation: Catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) for esterification and amidation reactions.

Major Products Formed:

- Substituted imidazole derivatives

- Oxidized or reduced imidazole compounds

- Ester and amide derivatives of the carboxylic acid group

Scientific Research Applications

4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid is largely dependent on its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloproteins. Additionally, the compound’s ability to undergo various chemical modifications allows it to interact with different biological pathways, potentially inhibiting or activating specific enzymes .

Comparison with Similar Compounds

4-Bromo-1H-imidazole: Lacks the cyclohexyl and carboxylic acid groups, making it less versatile in terms of chemical reactivity.

2-Cyclohexyl-1H-imidazole:

4-Methyl-5-imidazolecarboxaldehyde: Contains a formyl group instead of a carboxylic acid group, leading to different chemical properties and reactivity.

Uniqueness: 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid is unique due to the presence of multiple functional groups that allow for diverse chemical reactions and applications. The combination of the bromine atom, cyclohexyl group, and carboxylic acid group provides a versatile platform for the synthesis of various derivatives and the exploration of different scientific research areas.

Biological Activity

4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its diverse biological activities. The presence of the bromine atom and cyclohexyl group contributes to the compound's lipophilicity and potential receptor interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. Compounds with similar structures have shown efficacy against various pathogens, including bacteria and fungi. For instance, derivatives of imidazole have been reported to exhibit minimum inhibitory concentrations (MIC) in the range of 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance antimicrobial activity .

Anti-inflammatory Effects

The imidazole scaffold is associated with anti-inflammatory properties, particularly through modulation of adenosine receptors. Studies indicate that compounds with similar structures can act as positive allosteric modulators (PAMs) at the A3 adenosine receptor, which is implicated in reducing inflammation and pain . The structural characteristics of this compound may allow it to interact similarly with these receptors.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. The introduction of bulky groups like cyclohexyl can enhance hydrophobic interactions with target proteins, potentially increasing binding affinity and selectivity. For example, modifications at the 2-position of the imidazole ring have been shown to influence receptor binding and pharmacological profiles significantly .

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases lipophilicity |

| Cyclohexyl | Enhances hydrophobic interactions |

| Carboxylic Acid | May influence solubility and binding |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated various imidazole derivatives against T. b. brucei, a model organism for testing anti-parasitic activity. Compounds similar to this compound demonstrated significant in vitro potency with IC50 values as low as 70 nM . This suggests a promising avenue for developing new treatments for diseases like African sleeping sickness.

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of imidazole derivatives in murine models of inflammation. Compounds exhibiting PAM activity at A3 adenosine receptors showed reduced inflammation markers and improved outcomes in models of chronic pain . This highlights the potential therapeutic applications of such compounds in treating inflammatory diseases.

Properties

Molecular Formula |

C10H13BrN2O2 |

|---|---|

Molecular Weight |

273.13 g/mol |

IUPAC Name |

5-bromo-2-cyclohexyl-1H-imidazole-4-carboxylic acid |

InChI |

InChI=1S/C10H13BrN2O2/c11-8-7(10(14)15)12-9(13-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13)(H,14,15) |

InChI Key |

HJZQUYKVBZKPGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NC(=C(N2)Br)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.